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For Researchers, Scientists, and Drug Development Professionals

Preimplantation Genetic Testing (PGT) has revolutionized assisted reproductive technology by

enabling the genetic assessment of embryos prior to transfer. This guide provides an objective

comparison of the primary PGT assay methodologies, offering a comprehensive overview of

their performance, underlying protocols, and suitability for different applications. The

information presented is intended to assist researchers and clinicians in making informed

decisions when selecting the most appropriate PGT platform for their specific needs.

Overview of PGT Types
Preimplantation Genetic Testing is broadly categorized into three main types, each addressing

a specific genetic concern:

PGT for Aneuploidy (PGT-A): Screens for an abnormal number of chromosomes

(aneuploidy) in embryos. This is the most common form of PGT and is often utilized in cases

of advanced maternal age, recurrent pregnancy loss, or repeated implantation failure.

PGT for Monogenic/Single-Gene Disorders (PGT-M): Aims to identify embryos affected by a

specific single-gene disorder, such as cystic fibrosis or Huntington's disease, when one or

both parents are known carriers.

PGT for Chromosomal Structural Rearrangements (PGT-SR): Used to detect specific

chromosomal rearrangements, such as translocations or inversions, in embryos from
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individuals who are carriers of such balanced rearrangements.

The selection of a PGT methodology is contingent upon the specific clinical indication and the

desired balance between accuracy, resolution, throughput, and cost.
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Figure 1: Logical relationship between the different types of Preimplantation Genetic Testing.

Comparative Analysis of PGT Assay Methodologies
The primary technologies employed for PGT include Next-Generation Sequencing (NGS),

Array Comparative Genomic Hybridization (aCGH), Quantitative Polymerase Chain Reaction

(qPCR), and Karyomapping. Each of these methodologies presents a unique set of advantages

and limitations.
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Feature

Next-
Generation
Sequencing
(NGS)

Array
Comparative
Genomic
Hybridization
(aCGH)

Quantitative
PCR (qPCR)

Karyomapping

Primary

Application

PGT-A, PGT-SR,

PGT-M
PGT-A, PGT-SR PGT-A PGT-M

Accuracy
High (>98% for

aneuploidy)[1]

High (>95% for

aneuploidy)

High for whole

chromosome

aneuploidy

High (>97%

concordance

with direct

mutation

analysis)[2]

Resolution

High (detects

segmental

aneuploidies >10

Mb, mosaicism

down to 20%)[3]

[4][5]

Moderate

(detects

segmental

aneuploidies >10

Mb)[6]

Low (detects

whole

chromosome

aneuploidy only)

[6][7]

High (genome-

wide linkage

analysis)

Detection of

Mosaicism

Yes (down to

~20%)[3][4]
Limited No No

Detection of

Triploidy

Yes (with SNP

analysis)
No Yes Yes[2]

Turnaround Time
10-24 hours[8][9]

[10]
12-15 hours[6] 4-12 hours[6]

2-4 weeks (for

results after

biopsy)[11]

Cost per Sample Moderate to Low Moderate Low High

Hands-on Time

Low to Moderate

(automation

available)[8][12]

Moderate

High (less

amenable to

automation)[6]

Moderate

Experimental Protocols
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A critical component of any PGT assay is the initial biopsy of the embryo, followed by whole

genome amplification (WGA) to generate sufficient DNA for analysis.

Trophectoderm Biopsy
The most common approach for obtaining genetic material from an embryo is through a

trophectoderm biopsy, typically performed on day 5 or 6 of development.
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Figure 2: General workflow for trophectoderm biopsy of a blastocyst-stage embryo.
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Detailed Protocol:

Embryo Culture: Embryos are cultured in vitro to the blastocyst stage (day 5 or 6 post-

fertilization).

Zona Pellucida Opening: A small opening is created in the zona pellucida (the outer shell of

the embryo) using a laser. This is often done on day 3 to encourage herniation of the

trophectoderm.

Trophectoderm Herniation: As the blastocyst expands, a portion of the trophectoderm (the

cells that will form the placenta) begins to protrude through the opening.

Biopsy: Using micromanipulation tools, the herniated trophectoderm is held in place, and a

biopsy pipette is used to aspirate 5-10 cells. A laser is often used to assist in detaching the

cells from the main body of the embryo.

Tubing: The biopsied cells are carefully washed and placed into a sterile PCR tube for

transport to the genetics laboratory.

Vitrification: The biopsied embryo is immediately vitrified (flash-frozen) to await the results of

the genetic testing.

Whole Genome Amplification (WGA)
Due to the minute amount of DNA obtained from an embryo biopsy, WGA is a crucial step to

generate sufficient genetic material for downstream analysis. Common WGA methods include

Multiple Displacement Amplification (MDA) and degenerate oligonucleotide-primed PCR (DOP-

PCR).

PGT Assay Workflows
Next-Generation Sequencing (NGS) Workflow for PGT-
A/SR
NGS has become the dominant technology for PGT-A and PGT-SR due to its high resolution,

accuracy, and ability to detect mosaicism.
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NGS Workflow for PGT-A/SR
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Figure 3: A simplified workflow for Next-Generation Sequencing-based PGT.

Detailed Protocol:

Whole Genome Amplification (WGA): DNA from the biopsied cells is amplified.

Library Preparation: The amplified DNA is fragmented, and adapters are ligated to the ends

of the fragments to create a sequencing library.
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Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina MiSeq or

Thermo Fisher Ion S5), where the DNA fragments are sequenced.[13]

Data Analysis: The sequencing reads are aligned to a reference human genome.

Bioinformatics software is then used to analyze the read depth across each chromosome to

detect gains or losses of entire chromosomes or chromosomal segments.[14]

Reporting: A report is generated indicating the ploidy status of each embryo, including the

detection of any whole-chromosome aneuploidies, segmental aneuploidies, or mosaicism.

Array Comparative Genomic Hybridization (aCGH)
Workflow for PGT-A/SR
aCGH was a widely used method for comprehensive chromosome screening before the advent

of NGS.
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Figure 4: A simplified workflow for Array CGH-based PGT.

Detailed Protocol:

Whole Genome Amplification (WGA): DNA from the biopsied cells is amplified.
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Fluorescent Labeling: The amplified embryo DNA is labeled with one fluorescent dye (e.g.,

green), and a reference DNA sample (from a known euploid individual) is labeled with a

different fluorescent dye (e.g., red).[15]

Microarray Hybridization: The labeled embryo and reference DNA are mixed and hybridized

to a microarray slide containing thousands of DNA probes representing specific locations

across the human genome.

Microarray Scanning: The microarray is scanned to measure the intensity of the two

fluorescent signals at each probe location.

Data Analysis: The ratio of the two fluorescent signals is calculated for each probe.

Deviations from the expected ratio indicate gains or losses of chromosomal material in the

embryo.[15]

Reporting: A report is generated detailing the chromosomal status of the embryo.

Quantitative PCR (qPCR) Workflow for PGT-A
qPCR is a rapid and cost-effective method for detecting whole-chromosome aneuploidies.
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qPCR Workflow for PGT-A
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Figure 5: A simplified workflow for qPCR-based PGT-A.

Detailed Protocol:

Whole Genome Amplification (WGA): DNA from the biopsied cells is amplified.

qPCR Reaction: The amplified DNA is subjected to multiple qPCR reactions using primers

specific to several loci on each chromosome.

Data Analysis: The amount of DNA for each chromosome is quantified by measuring the

fluorescence generated during the PCR amplification. This is compared to a reference gene

to determine the copy number of each chromosome.[6]

Reporting: A report is generated indicating the presence of any whole-chromosome

aneuploidies.
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Karyomapping Workflow for PGT-M
Karyomapping is a genome-wide linkage analysis technique used for PGT-M that does not

require the development of a specific test for each mutation.[16]

Karyomapping Workflow for PGT-M
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Figure 6: A simplified workflow for Karyomapping-based PGT-M.

Detailed Protocol:

DNA Collection: DNA samples are collected from both parents and a "reference" individual,

who is typically a close relative with a known genetic status for the disorder in question (e.g.,

an affected child).

Whole Genome Amplification (WGA): DNA from the embryo biopsy is amplified.
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SNP Genotyping: The DNA from the parents, the reference, and the embryo are genotyped

using a high-density single-nucleotide polymorphism (SNP) array. This array analyzes

hundreds of thousands of SNPs across the genome.[16]

Haplotype Analysis: Bioinformatics software is used to create a "fingerprint" of the

chromosomes carrying the defective gene in the parents by analyzing the SNP data. The

embryo's SNP profile is then compared to the parental fingerprints to determine if it has

inherited the chromosome carrying the mutation.[16]

Reporting: A report is generated indicating whether the embryo is affected, a carrier, or

unaffected by the specific monogenic disorder.

Conclusion
The field of Preimplantation Genetic Testing is continually evolving, with ongoing

advancements in technology and data analysis. Next-Generation Sequencing has emerged as

the leading methodology for PGT-A and PGT-SR, offering a superior combination of accuracy,

resolution, and the ability to detect mosaicism.[5][17] For PGT-M, Karyomapping provides a

powerful and versatile tool for the detection of a wide range of single-gene disorders.[16] While

aCGH and qPCR have been largely superseded by NGS for comprehensive aneuploidy

screening, qPCR remains a rapid and cost-effective option for detecting whole-chromosome

aneuploidies. The choice of the most appropriate PGT assay is a critical decision that should

be based on a thorough understanding of the clinical context, the specific genetic information

required, and the performance characteristics of each available platform.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1178179?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

